molecular formula C18H18Cl3N3OS B2931368 3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1052542-15-0

3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

Cat. No.: B2931368
CAS No.: 1052542-15-0
M. Wt: 430.77
InChI Key: DNGFILMJQNOOCD-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a complex organic compound characterized by its multiple chloro groups and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the benzamide bond. The presence of chloro groups necessitates careful control of reaction conditions to avoid unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent quality control measures. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of chloro groups makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzamides or benzo[d]thiazoles.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its potential as a bioactive compound in drug discovery and development.

  • Medicine: Investigated for its anti-inflammatory, analgesic, and antimicrobial properties.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives

  • N-(benzo[d]thiazol-2-yl)-2-phenyl(2-piperidin-1-yl)ethylamino benzamides

  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl

Uniqueness: 3-Chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride stands out due to its specific structural features, such as the presence of two chloro groups and the dimethylaminoethyl moiety, which can influence its reactivity and biological activity.

This compound's unique structure and properties make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3OS.ClH/c1-22(2)9-10-23(17(24)12-5-3-6-13(19)11-12)18-21-16-14(20)7-4-8-15(16)25-18;/h3-8,11H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGFILMJQNOOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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